molecular formula C11H12N2O3 B493122 4-(Cyanomethoxy)phenyl dimethylcarbamate

4-(Cyanomethoxy)phenyl dimethylcarbamate

Cat. No.: B493122
M. Wt: 220.22g/mol
InChI Key: NHJXDFUIQAAHEM-UHFFFAOYSA-N
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Description

4-(Cyanomethoxy)phenyl dimethylcarbamate is a carbamate derivative characterized by a phenyl ring substituted with a cyanomethoxy (-OCH₂CN) group and a dimethylcarbamate (-OCON(CH₃)₂) moiety. Carbamates are widely studied for their biological activities, including pesticidal, antioxidant, and enzyme-inhibiting properties.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22g/mol

IUPAC Name

[4-(cyanomethoxy)phenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C11H12N2O3/c1-13(2)11(14)16-10-5-3-9(4-6-10)15-8-7-12/h3-6H,8H2,1-2H3

InChI Key

NHJXDFUIQAAHEM-UHFFFAOYSA-N

SMILES

CN(C)C(=O)OC1=CC=C(C=C1)OCC#N

Canonical SMILES

CN(C)C(=O)OC1=CC=C(C=C1)OCC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and molecular properties of 4-(Cyanomethoxy)phenyl dimethylcarbamate with analogous carbamates:

Compound Name Molecular Formula Substituents Key Functional Groups Primary Applications
This compound C₁₁H₁₁N₂O₃ 4-cyanomethoxy, dimethylcarbamate -OCH₂CN, -OCON(CH₃)₂ Potential antioxidant, enzyme inhibitor (inferred)
4-Chlorophenyl-N-methylcarbamate C₈H₈ClNO₂ 4-chloro, methylcarbamate -Cl, -OCONHCH₃ Pesticide
Pirimicarb C₁₁H₁₈N₄O₂ Dimethylpyrimidinyl, dimethylcarbamate -N(CH₃)₂, -OCON(CH₃)₂ Insecticide
4-Ethylphenyl methylcarbamate C₁₀H₁₃NO₂ 4-ethyl, methylcarbamate -C₂H₅, -OCONHCH₃ Undisclosed (structural analog)
Fenbendazole Related Compound B C₉H₈ClN₃O₂ Benzimidazole, methylcarbamate -C₇H₅ClN₂, -OCONHCH₃ Anthelmintic intermediate
Key Observations:
  • Electron-Withdrawing Groups: The cyanomethoxy group in the target compound contrasts with electron-donating groups (e.g., -C₂H₅ in 4-ethylphenyl methylcarbamate) or halogens (-Cl in 4-chlorophenyl-N-methylcarbamate), which may alter solubility and reactivity .
  • Carbamate Substitution : Dimethylcarbamates (e.g., Pirimicarb) generally exhibit higher steric hindrance and lipophilicity than methylcarbamates, influencing biological target binding .
Antioxidant and Enzyme Inhibition

Derivatives of 4-(cyanomethoxy) benzoic acid, such as ethyl 4-(cyanomethoxy) benzoate, demonstrated moderate antioxidant activity in DPPH (IC₅₀: 0.8–1.2 mM) and FRAP assays, alongside butyrylcholinesterase inhibition (IC₅₀: 45–60 μM) . In contrast, 4-chlorophenyl-N-methylcarbamate and Pirimicarb are primarily pesticidal, targeting acetylcholinesterase in insects .

Physicochemical Properties

Lipophilicity (log k) and molecular weight influence bioavailability:

  • Pirimicarb: log k = 2.1 (measured via HPLC), MW = 238.29 g/mol .
  • 4-Chlorophenyl-N-methylcarbamate: log P ≈ 2.5 (estimated), MW = 199.6 g/mol .
  • The target compound’s cyanomethoxy group likely increases polarity compared to chlorophenyl analogs, reducing log P but enhancing solubility in aqueous environments .

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